molecular formula C12H22N2O2S2 B2542446 1-(Cyclopropanesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane CAS No. 2320179-03-9

1-(Cyclopropanesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane

Cat. No.: B2542446
CAS No.: 2320179-03-9
M. Wt: 290.44
InChI Key: QZVCOZYKLOFKNQ-UHFFFAOYSA-N
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Description

1-(Cyclopropanesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane is an organic compound that features a unique combination of cyclopropane, sulfonyl, thiolane, and diazepane groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropanesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane typically involves multi-step organic reactions. One common approach is to start with the cyclopropane derivative and introduce the sulfonyl group through sulfonation reactions. The thiolane ring can be incorporated via nucleophilic substitution reactions, and the diazepane ring is formed through cyclization reactions involving appropriate amine precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropanesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Cyclopropanesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(Cyclopropanesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and thiolane groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of their function.

Comparison with Similar Compounds

Similar Compounds

    1-(Thiolan-3-yl)cyclopropan-1-ol: Shares the thiolane and cyclopropane groups but lacks the diazepane ring.

    3-[(Thiolan-3-yl)amino]propan-1-ol: Contains the thiolane group and an amino alcohol moiety.

    1-(Thiolan-3-yl)cyclobutan-1-amine: Features the thiolane group and a cyclobutane ring.

Uniqueness

1-(Cyclopropanesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane is unique due to the presence of both the sulfonyl and diazepane groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

1-cyclopropylsulfonyl-4-(thiolan-3-yl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2S2/c15-18(16,12-2-3-12)14-6-1-5-13(7-8-14)11-4-9-17-10-11/h11-12H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZVCOZYKLOFKNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2CC2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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